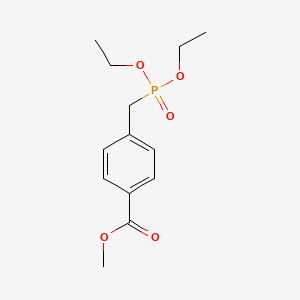

Methyl 4-(diethoxyphosphorylmethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(diethoxyphosphorylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYPSGYDIRZUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449367 | |

| Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14295-52-4 | |

| Record name | Methyl 4-[(diethoxyphosphinyl)methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14295-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(diethoxyphosphorylmethyl)benzoate CAS number

An In-Depth Technical Guide to Methyl 4-(diethoxyphosphorylmethyl)benzoate

Introduction

This compound, registered under CAS number 14295-52-4, is a pivotal phosphonate reagent in modern organic synthesis.[1][2][3] While its name may be complex, its function is elegant and powerful: it serves as a cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, a Nobel Prize-winning methodology for the stereoselective synthesis of alkenes.[4] This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its critical applications in research and drug development. For scientists engaged in the synthesis of complex organic molecules, understanding the nuances of this reagent is essential for achieving high-yield, stereocontrolled outcomes.

Physicochemical and Structural Properties

A comprehensive understanding of a reagent begins with its fundamental properties. This compound is typically a colorless to pale-yellow oil under standard conditions.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14295-52-4 | [1][2][5] |

| Molecular Formula | C₁₃H₁₉O₅P | [1][6] |

| Molecular Weight | 286.26 g/mol | [1][6] |

| IUPAC Name | methyl 4-[(diethoxyphosphoryl)methyl]benzoate | [3] |

| Synonyms | Diethyl p-carbomethoxybenzylphosphonate, Methyl 4-[(diethoxyphosphinyl)methyl]benzoate | [3][6] |

| Boiling Point | 137-138.5 °C at 0.15 Torr | [3] |

| Density | 1.1751 g/cm³ at 20 °C | [3] |

| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC | [6] |

Synthesis of this compound

The most common and efficient route to synthesize this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a phosphonate. The causality behind this choice of reaction is its high efficiency and reliability for creating carbon-phosphorus bonds.

The typical starting materials are Methyl 4-(bromomethyl)benzoate and triethyl phosphite.[1] The reaction proceeds by heating the two components, often without a solvent, to drive the reaction to completion.

Caption: Workflow for the Arbuzov Synthesis.

Experimental Protocol: Synthesis via Arbuzov Reaction

This protocol is adapted from established literature procedures.[1] It is a self-validating system; successful synthesis is confirmed by the physical properties of the product (colorless oil) and spectroscopic analysis (e.g., ¹H NMR).

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine Methyl 4-(bromomethyl)benzoate (1.0 molar equivalent) and triethyl phosphite (2.0 molar equivalents). The use of excess triethyl phosphite ensures the complete consumption of the bromide starting material.

-

Reaction : Heat the mixture under a nitrogen atmosphere to approximately 160°C for 2 hours. The nitrogen atmosphere is critical to prevent oxidation of the phosphite at high temperatures.

-

Workup : After cooling the reaction mixture to room temperature, remove the excess triethyl phosphite under reduced pressure (in vacuo).

-

Purification & Confirmation : The resulting product is typically obtained as a colorless oil in high yield (approx. 97%) and can often be used without further purification.[1] Purity should be confirmed by ¹H NMR spectroscopy, looking for characteristic shifts: aromatic protons (~7.4-8.0 ppm), the methyl ester singlet (~3.8 ppm), the phosphonate methylene doublet (~3.4 ppm, J≈22 Hz), and the ethoxy groups of the phosphonate (~4.0 ppm and ~1.2 ppm).[1]

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of this compound lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate carbanion is more nucleophilic and less basic than a Wittig ylide, and the byproduct, a water-soluble dialkyl phosphate, is easily removed during workup, simplifying product purification.[4][7]

The core strength of the HWE reaction is its ability to form new carbon-carbon double bonds with a strong preference for the thermodynamically more stable (E)-alkene.[4]

Mechanism of the HWE Reaction

The reaction proceeds through a well-defined pathway, which is crucial for understanding how to control its outcome.

-

Deprotonation : A base is used to deprotonate the carbon adjacent to the phosphorus atom, forming a stabilized phosphonate carbanion. The choice of base can influence the reaction's stereoselectivity.

-

Nucleophilic Attack : The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.

-

Oxaphosphetane Intermediate : This addition leads to the formation of a cyclic intermediate known as an oxaphosphetane.

-

Elimination : The oxaphosphetane collapses, eliminating a dialkyl phosphate salt and forming the alkene product.

Caption: The HWE reaction pathway.

General Protocol: HWE Olefination

This protocol provides a framework for reacting this compound with an aldehyde.[8][9]

-

Reagent Preparation : Dissolve this compound (1.1 equivalents) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (argon or nitrogen) and cool the solution to -78°C. The stringent anhydrous conditions are necessary because the phosphonate carbanion is a strong base.

-

Carbanion Formation : Add a strong base, such as lithium bis(trimethylsilylamide) (LiHMDS) or sodium hydride (NaH) (1.0 equivalent), dropwise to the cooled solution. Stir for 30-60 minutes to ensure complete formation of the carbanion, often indicated by a color change.

-

Aldehyde Addition : Add a solution of the desired aldehyde (1.0 equivalent) in the same dry solvent dropwise to the carbanion solution at -78°C.

-

Reaction : Allow the reaction to proceed at low temperature for a set period (e.g., 1-2 hours) before gradually warming to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Workup : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification : Purify the crude product using flash column chromatography to isolate the desired (E)-alkene.

Relevance in Drug Development

The structural motif of a substituted styrene, which can be readily synthesized using this HWE reagent, is a common feature in many pharmacologically active molecules. The ability to create a trans-double bond with high fidelity is critical, as the stereochemistry of a molecule often dictates its biological activity.

-

Scaffold Synthesis : The HWE reaction provides a reliable method for connecting different molecular fragments, making it a valuable tool in the synthesis of complex drug candidates and natural products.[10]

-

Lead Optimization : In medicinal chemistry, the methyl benzoate group can be further modified. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further functionalization to improve a compound's pharmacokinetic or pharmacodynamic properties.[11][12]

-

Versatile Intermediate : The combination of the phosphonate group for C-C bond formation and the modifiable benzoate moiety makes this compound a versatile building block in drug discovery pipelines.[10]

Safety and Handling

As with any chemical reagent, proper handling of this compound is paramount.

-

Hazards : The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2]

-

Handling Precautions : Always handle this chemical in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing vapors or mist.

-

Storage : Store the container tightly sealed in a dry, cool, and well-ventilated place.[5]

Conclusion

This compound is more than just a chemical with a specific CAS number; it is an enabling tool for synthetic chemists. Its primary role in the Horner-Wadsworth-Emmons reaction offers a reliable, high-yield, and stereoselective pathway to (E)-alkenes, which are crucial components of numerous complex molecules, including pharmaceuticals. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements allows researchers to leverage its full potential in advancing scientific discovery.

References

-

CAS Common Chemistry. (n.d.). Methyl 4-[(diethoxyphosphinyl)methyl]benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Harvey, J. E., et al. (2011). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions. Organic & Biomolecular Chemistry, 9(14), 5275-5282. Retrieved from [Link]

-

Harvey, J. E., et al. (2011). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner-Wadsworth-Emmons conditions. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2-(DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]

-

Harvey, J. E., et al. (2011). Supporting information: Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner- Wadsworth-Emmons conditions. SciSpace. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

Sources

- 1. methyl 4-((diethoxyphosphoryl)methyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. 14295-52-4|Methyl 4-((diethoxyphosphoryl)methyl)benzoate|BLD Pharm [bldpharm.com]

- 6. guidechem.com [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

An In-Depth Technical Guide to Methyl 4-(diethoxyphosphorylmethyl)benzoate: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Drug Discovery

Methyl 4-(diethoxyphosphorylmethyl)benzoate is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its structure, incorporating a phosphonate ester and a benzoate moiety, renders it a versatile precursor for the synthesis of a wide array of complex organic molecules. The phosphonate group serves as a stable bioisostere of phosphate groups, making it an invaluable component in the design of enzyme inhibitors and other therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed protocol for its synthesis, and an exploration of its applications, particularly in the context of the Horner-Wadsworth-Emmons reaction.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14295-52-4 | [4][5] |

| Molecular Formula | C₁₃H₁₉O₅P | [4][6] |

| Molecular Weight | 286.26 g/mol | [4][6] |

| Appearance | Colorless oil | [7] |

| Boiling Point | 137-138.5 °C at 0.15 Torr | [4] |

| Density | 1.1751 g/cm³ at 20 °C | [4] |

| Solubility | Miscible with organic solvents. Poorly soluble in water. | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following is a summary of the key spectroscopic data for this compound.

-

¹H NMR (DMSO-d₆): δ 7.91 (d, J=8.0Hz, 2H), 7.44 (dd, J=2.4Hz & J=8.4Hz, 2H), 4.00 (quintet, J=6.8Hz, 4H), 3.84 (s, 3H), 3.36 (d, J=22.0Hz, 2H), 1.16 (t, J=6.8Hz, 6H).[7]

While a complete set of publicly available spectra is not readily accessible, typical spectral characteristics for similar phosphonate and benzoate-containing structures can be inferred.

-

¹³C NMR: Expected signals would include those for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon attached to the phosphorus atom, the methoxy carbon, and the ethoxy carbons of the phosphonate group.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the P=O stretch (typically around 1250 cm⁻¹), C=O stretch of the ester (around 1720 cm⁻¹), P-O-C stretches, and C-H stretches of the aromatic and aliphatic groups.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethoxy and methoxy groups.

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[9][10] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a phosphonate. In this case, methyl 4-(bromomethyl)benzoate is reacted with triethyl phosphite.

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound, adapted from established literature procedures.[7]

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Triethyl phosphite

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Nitrogen inlet

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine methyl 4-(bromomethyl)benzoate (1.0 equivalent) and triethyl phosphite (2.0 equivalents).

-

Reaction: Heat the reaction mixture to 160 °C with vigorous stirring. The reaction is typically complete within 2 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess triethyl phosphite under reduced pressure (in vacuo) to yield the crude product as a colorless oil. For higher purity, the product can be further purified by vacuum distillation.

Expected Yield: 97%[7]

Applications in Drug Development: The Horner-Wadsworth-Emmons Reaction

This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[11][12] The phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an (E)-alkene as the major product. The water-soluble phosphate byproduct is easily removed, simplifying purification.

Caption: Horner-Wadsworth-Emmons reaction utilizing this compound.

The versatility of the HWE reaction with this reagent allows for the introduction of a substituted vinyl group, a common structural motif in many biologically active compounds. The ester functionality on the aromatic ring can be further modified, for example, through hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, providing access to a diverse range of molecular architectures for drug discovery programs. The phosphonate moiety itself is a key pharmacophore, often mimicking the transition state of enzymatic reactions involving phosphates, leading to potent and selective enzyme inhibition.[3][13]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Specific hazard information should be consulted from the supplier's safety data sheet.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the development of novel therapeutic agents. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its utility in the Horner-Wadsworth-Emmons reaction make it an important tool for medicinal chemists. A thorough understanding of its physical properties and reactivity is essential for its successful application in the synthesis of complex molecular targets.

References

- Ji, X., Wang, J., Zhang, L., Zhao, L., Jiang, H., & Liu, H. (2013). [Application of phosphates and phosphonates prodrugs in drug research and development]. Yao Xue Xue Bao, 48(5), 621-634.

- Holub, J., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 796966.

- Lejkowski, M., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 683506.

- Lejkowski, M., et al. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry, 10, 1045265.

-

CAS Common Chemistry. (n.d.). Methyl 4-[(diethoxyphosphinyl)methyl]benzoate. Retrieved January 18, 2026, from [Link]

- Park, J., et al. (2021). Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry.

- CymitQuimica. (n.d.). Safety Data Sheet: Methyl 4-((diethoxyphosphoryl)methyl)

-

Chemsrc. (2025, August 20). Triethyl phosphate. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 18, 2026, from [Link]

- Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved January 18, 2026, from [Link]

- Baird, L. J., et al. (2011). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions. SciSpace.

- Baird, L. J., et al. (2011). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions. Organic & Biomolecular Chemistry.

- Dounay, A. B., & Georg, G. I. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(11), 3169.

- Li, B., et al. (2019). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O)

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Michaelis-Arbuzov Phosphonate Synthesis. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved January 18, 2026, from [Link]

Sources

- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 2. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 14295-52-4 Cas No. | Methyl 4-[(diethoxyphosphoryl)methyl]benzoate | Apollo [store.apolloscientific.co.uk]

- 6. Page loading... [wap.guidechem.com]

- 7. methyl 4-((diethoxyphosphoryl)methyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 8. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig-Horner Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Methyl 4-(diethoxyphosphorylmethyl)benzoate

This in-depth technical guide provides a comprehensive analysis of the spectral data for methyl 4-(diethoxyphosphorylmethyl)benzoate, a compound of interest in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural characterization of this molecule using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound is a versatile intermediate, often utilized in the Horner-Wadsworth-Emmons reaction to introduce a carboxymethylbenzyl moiety into a molecule. Its structure combines a benzoate ester with a diethyl phosphonate group, making its spectral analysis a multi-faceted endeavor. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, purity, and for understanding its reactivity. This guide will delve into the theoretical underpinnings of each analytical technique, present detailed experimental protocols for data acquisition, and provide a thorough interpretation of the spectral features of this compound.

Synthesis and Structural Overview

The most common synthesis of this compound involves the Arbuzov reaction between methyl 4-(bromomethyl)benzoate and triethyl phosphite.[1] This reaction is a reliable method for the formation of the carbon-phosphorus bond.

Caption: Arbuzov reaction for the synthesis of the target compound.

The structural features of this compound that are key to its spectral characterization are:

-

Aromatic Ring: A para-substituted benzene ring.

-

Ester Group: A methyl ester (-COOCH₃).

-

Phosphonate Group: A diethyl phosphonate [-P(O)(OCH₂CH₃)₂].

-

Methylene Bridge: A -CH₂- group linking the aromatic ring and the phosphorus atom.

Each of these functional groups will give rise to characteristic signals in the various spectra, which will be discussed in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 8-16, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~250 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

³¹P NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~100 ppm.

-

Number of Scans: 64-128.

-

Relaxation Delay: 2 seconds.

-

Reference: An external standard of 85% H₃PO₄ is typically used and set to 0 ppm.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.95 | Doublet | 2H | Aromatic (H-2, H-6) | ~8.0 |

| ~7.40 | Doublet | 2H | Aromatic (H-3, H-5) | ~8.0 |

| ~4.05 | Quintet | 4H | -OCH₂CH₃ | ~7.0 |

| ~3.85 | Singlet | 3H | -COOCH₃ | - |

| ~3.15 | Doublet | 2H | Ar-CH₂-P | ~22.0 |

| ~1.25 | Triplet | 6H | -OCH₂CH₃ | ~7.0 |

Interpretation:

The ¹H NMR spectrum in DMSO-d₆ has been reported with the following assignments: 7.91 (d, J=8.0Hz, 2H), 7.44 (dd, J=2.4Hz & J=8.4Hz, 2H), 4.00 (quintet, J=6.8Hz, 4H), 3.84 (s, 3H), 3.36 (d, J=22.0Hz, 2H), 1.16 (t, J=6.8Hz, 6H).[1]

-

Aromatic Protons: The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield doublet corresponds to the protons ortho to the electron-withdrawing ester group, while the upfield doublet corresponds to the protons ortho to the methylenephosphonate group.

-

Methylene Bridge Protons: The doublet at ~3.15 ppm is due to the methylene protons. The large coupling constant of ~22.0 Hz is a result of coupling to the phosphorus atom (²J(H,P)).

-

Ethyl Protons: The quintet and triplet are characteristic of an ethyl group. The methylene protons of the ethoxy group are coupled to the methyl protons, resulting in a quartet, which may appear as a quintet due to overlapping signals. The terminal methyl protons appear as a triplet.

-

Methyl Ester Protons: The sharp singlet at ~3.85 ppm is characteristic of the methyl ester protons.

¹³C NMR Spectral Data and Interpretation (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | -C=O |

| ~138.0 | Aromatic C-4 |

| ~130.0 | Aromatic C-1 |

| ~129.5 | Aromatic C-2, C-6 |

| ~128.5 | Aromatic C-3, C-5 |

| ~62.5 | -OCH₂CH₃ |

| ~52.0 | -COOCH₃ |

| ~34.0 (d, ¹J(C,P) ~140 Hz) | Ar-CH₂-P |

| ~16.5 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear at the most downfield chemical shift, around 166.5 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 128-138 ppm. The quaternary carbons will generally have lower intensities.

-

Methylene Bridge Carbon: The benzylic carbon attached to the phosphorus will appear as a doublet due to one-bond coupling with the phosphorus atom (¹J(C,P)). The coupling constant is expected to be large, around 140 Hz.

-

Alkyl Carbons: The carbons of the ethoxy and methoxy groups will appear in the upfield region of the spectrum.

³¹P NMR Spectral Data and Interpretation (Predicted)

The ³¹P NMR spectrum is a simple yet crucial piece of data for a phosphorus-containing compound.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~25-28 | Singlet (proton-decoupled) | P |

Interpretation:

The ³¹P NMR spectrum is expected to show a single resonance in the phosphonate region. For diethyl benzylphosphonate, the chemical shift is reported to be around 25.93 ppm. A similar value is expected for this compound. The proton-decoupled spectrum will show a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation:

-

Neat Liquid: A drop of the oily sample can be placed between two NaCl or KBr plates.

-

Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄ or CHCl₃) and placed in a solution cell.

Data Acquisition:

-

A background spectrum of the empty sample holder (or the solvent) is first recorded.

-

The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980, 2900 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1610, 1500 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1250 | Strong | P=O stretch |

| ~1020 | Strong | P-O-C stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

Interpretation:

-

C=O Stretch: A very strong and sharp absorption band around 1720 cm⁻¹ is the most characteristic feature of the ester carbonyl group.

-

P=O Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the phosphoryl group.

-

C-O and P-O-C Stretches: The region between 1300 and 1000 cm⁻¹ will contain strong bands corresponding to the C-O stretching of the ester and the P-O-C stretching of the phosphonate.

-

Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches appear above 3000 cm⁻¹, while those for aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

Aromatic Substitution Pattern: The strong band around 830 cm⁻¹ is indicative of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Instrumentation: A mass spectrometer, such as one equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

Data Acquisition:

-

The sample solution is introduced into the ESI source.

-

The instrument is set to operate in positive ion mode.

-

A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

Mass Spectral Data and Interpretation (Predicted)

Molecular Weight: The molecular formula of this compound is C₁₃H₁₉O₅P, which corresponds to a monoisotopic mass of 286.0970 g/mol .

Expected Ions:

-

[M+H]⁺: m/z 287.1043

-

[M+Na]⁺: m/z 309.0862

Predicted Fragmentation Pattern:

Caption: Predicted fragmentation pathways for the protonated molecule.

Interpretation:

-

Molecular Ion: The most important piece of information from the mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound.

-

Loss of Ethylene: A common fragmentation pathway for diethyl phosphonates is the loss of ethylene (C₂H₄) from the ethoxy groups.

-

Loss of Ethanol: Loss of ethanol (C₂H₅OH) is another plausible fragmentation pathway.

-

Benzylic Cleavage: Cleavage of the benzylic C-P bond can lead to the formation of a stable benzyl-type cation.

Conclusion

References

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-(diethoxyphosphorylmethyl)benzoate from Methyl 4-(bromomethyl)benzoate

This guide provides a comprehensive overview of the synthesis of Methyl 4-(diethoxyphosphorylmethyl)benzoate, a valuable intermediate in various chemical syntheses, particularly in the preparation of reagents for the Horner-Wadsworth-Emmons reaction. The primary focus of this document is the robust and widely utilized Michaelis-Arbuzov reaction, offering detailed procedural insights and characterization data for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of α-Functionalized Phosphonates

Organophosphorus compounds, particularly phosphonates, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates.[1][2] this compound serves as a key precursor for the synthesis of various substituted stilbenes and other olefinic compounds through the Horner-Wadsworth-Emmons olefination. Its structure incorporates a phosphonate moiety, which is a stable bioisostere of phosphate groups, and a benzoate functional group that allows for further chemical modifications.[1]

The synthesis of this target molecule from methyl 4-(bromomethyl)benzoate is a classic example of the Michaelis-Arbuzov reaction, a cornerstone of carbon-phosphorus bond formation.[1][3][4] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental protocol, and outline the necessary characterization techniques to ensure the purity and identity of the final product.

The Michaelis-Arbuzov Reaction: A Mechanistic Perspective

The conversion of methyl 4-(bromomethyl)benzoate to this compound is achieved through the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, methyl 4-(bromomethyl)benzoate.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate.[3][4] This SN2 displacement of the bromide ion leads to the formation of a quasi-phosphonium salt intermediate.[3]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium intermediate in a second SN2 reaction.[3][6] This results in the formation of the final phosphonate ester, this compound, and a volatile ethyl bromide byproduct.

The overall transformation is a thermodynamically favorable process, driven by the formation of a stable phosphoryl (P=O) bond.

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

Stability and storage conditions for Methyl 4-(diethoxyphosphorylmethyl)benzoate

An In-depth Technical Guide to the Stability and Storage of Methyl 4-(diethoxyphosphorylmethyl)benzoate

Introduction: The Imperative of Reagent Integrity in Drug Discovery

This compound is a key intermediate in organic synthesis, most notably as a reagent in the Horner-Wadsworth-Emmons reaction to form vinyl benzoates. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, places a premium on its purity and stability. For researchers, scientists, and drug development professionals, ensuring the integrity of this reagent is not merely a matter of good laboratory practice; it is a prerequisite for reproducible, reliable, and valid scientific outcomes. A degraded reagent can lead to failed reactions, the generation of impurities, and a significant loss of time and resources.

This guide provides a comprehensive, field-proven analysis of the factors governing the stability of this compound. Moving beyond simple storage instructions, we will explore the underlying chemical principles of its degradation, provide actionable protocols for handling and storage, and detail a robust experimental workflow for assessing its stability. This document is structured to empower the scientist with the expertise to maintain the chemical fidelity of this critical reagent.

Section 1: Core Physicochemical Properties

A foundational understanding of a reagent's physicochemical properties is the first step in designing an effective storage strategy. These properties dictate its behavior under various environmental conditions.

| Property | Value | Source |

| CAS Number | 14295-52-4 | [1][2] |

| Molecular Formula | C13H19O5P | [2] |

| Molecular Weight | 286.26 g/mol | [2] |

| Appearance | Colorless oil | [3] |

| Storage Recommendation | Sealed in dry, room temperature | [2] |

Section 2: Critical Factors Influencing Stability

The stability of this compound is not absolute. It is a function of its environment. Several key factors can initiate or accelerate its degradation. While some supplier data sheets state the product is "considered stable," they also caution it is "Unstable in the presence of incompatible materials"[1]. This underscores the need for controlled conditions.

Moisture and pH: The Primary Degradation Catalyst

The most significant threat to the integrity of this compound is hydrolysis. The molecule contains two distinct ester functionalities—the diethyl phosphonate and the methyl benzoate—both of which are susceptible to cleavage by water.

-

Phosphonate Ester Hydrolysis: The diethoxyphosphoryl group is prone to hydrolysis under both acidic and basic conditions[4][5]. This reaction occurs in a stepwise manner, first cleaving one ethyl group to form the monoester, followed by the second to yield the phosphonic acid. The presence of trace amounts of acid or base can catalyze this process significantly[6]. The C-P bond itself is highly stable, but the P-O-C ester linkages are the points of vulnerability[5][7].

-

Benzoate Ester Hydrolysis: The methyl benzoate group is also subject to hydrolysis, yielding methanol and 4-(diethoxyphosphorylmethyl)benzoic acid. This reaction is accelerated by strong acids or bases[8].

Causality Insight: The phosphorus atom in the phosphonate group is electrophilic, making it a target for nucleophilic attack by water. Similarly, the carbonyl carbon of the benzoate ester is electrophilic. The presence of acidic or basic catalysts increases the rate of these nucleophilic substitution reactions, leading to rapid degradation. Therefore, avoiding contact with moisture is a primary directive for storage[1].

Temperature: The Accelerator of Degradation

Elevated temperatures provide the activation energy required to overcome reaction barriers, accelerating the rate of all potential degradation reactions.

-

Accelerated Hydrolysis: The rate of hydrolysis increases with temperature. Storing the reagent in a hot or poorly ventilated area, even if sealed, can lead to accelerated degradation if any residual moisture is present.

-

Thermal Decomposition: Organophosphorus esters can undergo thermal degradation at higher temperatures. The initial degradation pathway often involves the elimination of a phosphorus acid[9][10]. While this typically occurs at temperatures higher than standard storage conditions, prolonged exposure to moderate heat can contribute to a gradual loss of purity. For example, studies on the organophosphorus pesticide triazophos showed significant degradation when heated to 100°C in aqueous solutions[11].

Causality Insight: According to the Arrhenius equation, reaction rates increase exponentially with temperature. For every 10°C increase, the rate of chemical degradation can roughly double. This makes temperature control a critical parameter for long-term stability. While room temperature storage is suggested for short-term use[2], refrigeration (e.g., 2-8°C) is a prudent measure for long-term stock preservation, as recommended for similar phosphonate compounds.

Light: The Initiator of Photochemical Reactions

The presence of a benzene ring in the molecule introduces the potential for photodegradation. Aromatic systems can absorb UV and, in some cases, visible light, leading to electronically excited states that can undergo chemical reactions.

Causality Insight: The π-electron system of the aromatic ring can absorb photons, promoting the molecule to an excited state. This excess energy can make the molecule more susceptible to reactions that would not occur in its ground state. To mitigate this risk, storage in amber or opaque containers is essential to protect the reagent from light exposure.

Section 3: Predicted Degradation Pathways

Understanding the likely degradation products is crucial for developing analytical methods to monitor stability and for interpreting reaction outcomes. The primary degradation routes are hydrolytic.

// Connections A -> B [label="Step 1\n(Phosphonate Hydrolysis)"]; B -> C [label="Step 2\n(Phosphonate Hydrolysis)"]; A -> D [label="Benzoate Hydrolysis"]; A -> E [label="High Temp"]; A -> F [label="UV/Vis Light"]; }

Caption: Major predicted degradation pathways for this compound.

Section 4: Recommended Storage and Handling Protocols

A self-validating system of storage and handling is one where procedures are designed to proactively prevent degradation. The following protocols are based on the chemical principles outlined above.

General Handling

-

Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) whenever possible to displace moisture and oxygen.

-

Avoid Moisture: Use dry glassware and syringes. Avoid handling in humid environments[1].

-

Aliquotting: For long-term storage, it is highly recommended to aliquot the reagent into smaller, single-use quantities. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to the atmosphere during each use[15].

Storage Conditions

The optimal storage condition depends on the intended duration of storage.

| Condition | Temperature | Container | Atmosphere | Rationale |

| Short-Term (Working Stock) | Room Temperature (15-25°C) | Tightly sealed, amber glass or opaque container | N/A (if tightly sealed) | Sufficient for daily/weekly use, minimizes thermal cycling. Follows supplier advice[2]. |

| Long-Term (Bulk Stock) | Refrigerated (2-8°C) | Tightly sealed, amber glass vial with a PTFE-lined cap, wrapped in parafilm | Inert gas (Argon/Nitrogen) backfill recommended | Minimizes all degradation rates (hydrolysis, thermal). Protects from light and moisture. Based on best practices for sensitive reagents[15]. |

Section 5: Experimental Protocol for Stability Assessment

Trustworthiness in science is built on verification. This protocol provides a robust framework for performing an accelerated stability study on this compound using High-Performance Liquid Chromatography (HPLC), a standard technique for purity assessment[16][17].

Experimental Workflow Diagram

// Connections start -> {control, acid, base, thermal, photo} [style=dashed]; control -> sample; acid -> sample; base -> sample; thermal -> sample; photo -> sample; sample -> prep; prep -> hplc; hplc -> data; data -> end; }

Caption: Experimental workflow for a forced degradation stability study.

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in HPLC-grade acetonitrile to a final concentration of 1 mg/mL. This serves as the stock solution.

-

-

Application of Stress Conditions (Forced Degradation):

-

Control (T=0): Immediately dilute an aliquot of the stock solution to the working concentration (e.g., 100 µg/mL) with the mobile phase, and inject into the HPLC. Store the remaining stock at -20°C.

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Place in a sealed vial in a water bath at 60°C.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Causality Note: Basic hydrolysis of phosphonates is often rapid, so elevated temperature may not be necessary.

-

Thermal Stress: Place a small amount of the neat oil in a vial in an oven at 60°C. At each time point, dissolve a portion to make a 1 mg/mL solution.

-

Photostability: Expose the stock solution in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines (providing specific total illumination and UV energy)[14]. A dark control sample wrapped in aluminum foil should be placed alongside to account for thermal effects[12].

-

-

Sampling and Analysis:

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

For the acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a final concentration of approximately 100 µg/mL using the mobile phase.

-

Analyze each sample by Reverse-Phase HPLC (RP-HPLC).

-

-

Example HPLC Method:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic; 60:40 Acetonitrile:Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm[16][17] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.

-

Plot the percentage of this compound remaining against time for each condition.

-

Observe the formation of new peaks in the chromatograms, which correspond to degradation products. The relative retention times of these peaks can provide clues to their polarity and identity.

-

Conclusion

The chemical stability of this compound is robust under appropriate conditions but is fundamentally susceptible to degradation by hydrolysis, heat, and light. The integrity of this reagent is best preserved by strict adherence to protocols that mitigate these risks. The core principles are the exclusion of moisture, control of temperature, and protection from light. For long-term viability, storing aliquots under an inert atmosphere at refrigerated temperatures (2-8°C) provides the most secure repository. By implementing the scientifically-grounded procedures outlined in this guide, researchers can ensure the reliability of their starting materials, fostering confidence in their experimental results and accelerating the pace of discovery.

References

-

Kecskeméti, A., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(21), 6633. Available at: [Link]

-

Kelly, S. J., & Butler, L. G. (1976). Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Biochemistry, 15(12), 2582-2586. Available at: [Link]

-

Wikipedia. (n.d.). Phosphonate. In Wikipedia. Retrieved from [Link]

-

Keglevich, G., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

-

Kelly, S. J., & Butler, L. G. (1975). Enzymic hydrolysis of phosphonate esters. Reaction mechanism of intestinal 5'-nucleotide phosphodiesterase. ACS Publications. Available at: [Link]

-

Durant, A. A., & Richard, H. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Available at: [Link]

-

Osborne, A. G. (2000). Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food. PubMed. Available at: [Link]

-

Durant, A. A., & Richard, H. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed Central. Available at: [Link]

-

Sheffield Hallam University Research Archive. (1970). Thermal degradation of organophosphorus compounds. Available at: [Link]

-

Material Safety Data Sheet for Methyl Benzoate. (2011). Available at: [Link]

-

Safety data sheet for Methyl benzoate. (2023). Available at: [Link]

-

Reed, R. A. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. IVT Network. Available at: [Link]

-

MDPI. (2023). Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Available at: [Link]

-

Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

ACS Publications. (2023). Conformation of the Ester Group Governs the Photophysics of Highly Polarized Benzo[g]coumarins. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

-

da Cruz, A. C. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available at: [Link]

-

Tlou, M. G., et al. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Available at: [Link]

-

KEGG PATHWAY. (n.d.). Benzoate degradation. Retrieved from [Link]

-

Editorial. (2021). Phosphonate Chemistry in Drug Design and Development. PubMed Central. Available at: [Link]

-

ResearchGate. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Available at: [Link]

-

Berchel, M., et al. (2017). Phosphonic acid: preparation and applications. PubMed Central. Available at: [Link]

-

Unciti-Broceta, A., et al. (2008). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. PubMed Central. Available at: [Link]

-

Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]

-

ResearchGate. (2022). Benzoate and 4-HB degradation pathway widely distributed among the three genera. Available at: [Link]

-

PubMed. (2008). Induction of ortho- and meta-cleavage pathways in Pseudomonas in biodegradation of high benzoate concentration: MS identification of catabolic enzymes. Available at: [Link]

-

ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

-

ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 14295-52-4|Methyl 4-((diethoxyphosphoryl)methyl)benzoate|BLD Pharm [bldpharm.com]

- 3. methyl 4-((diethoxyphosphoryl)methyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. database.ich.org [database.ich.org]

- 15. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 16. ejpmr.com [ejpmr.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Methyl 4-(diethoxyphosphorylmethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

Methyl 4-(diethoxyphosphorylmethyl)benzoate is a functionalized phosphonate ester with increasing relevance in synthetic organic chemistry and drug discovery. Its structure, incorporating a benzoate moiety, makes it a valuable intermediate for introducing the phosphonomethyl group into larger molecules, a common strategy in the design of enzyme inhibitors, antiviral agents, and other therapeutics. The presence of the diethoxyphosphoryl group, however, places this compound in the broad class of organophosphorus chemicals, necessitating a thorough understanding and implementation of stringent safety protocols.

This guide provides a detailed examination of the safety and handling precautions for this compound, moving beyond mere procedural steps to explain the underlying scientific principles that inform these recommendations. By fostering a deeper understanding of the potential hazards, this document aims to empower researchers to work safely and effectively with this versatile reagent.

Hazard Identification and Risk Assessment: A Mechanistic Perspective

This compound is classified as acutely toxic and an irritant. A comprehensive understanding of its hazard profile is the foundation of safe handling.

Table 1: Hazard Classification of this compound [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

The primary toxicological concern with many organophosphorus compounds is their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. While specific toxicological data for this compound is not extensively published, its structural similarity to other organophosphates warrants a cautious approach.[2] Organophosphates are readily absorbed through inhalation, skin contact, and ingestion.[2]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the acute toxicity and irritant nature of this compound, a multi-layered approach to exposure control is essential. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is mandatory for all manipulations of the neat compound, including weighing, transferring, and setting up reactions. The fume hood provides critical protection against the inhalation of vapors or aerosols. An eye wash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following PPE is considered the minimum standard for handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn in situations with a higher risk of splashes, such as when transferring large quantities or working with the material under pressure.[1]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to check the glove manufacturer's compatibility data for the specific glove material and thickness. Gloves should be inspected for any signs of degradation or perforation before each use and changed frequently.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

-

Additional Protection: For larger scale operations or where there is a significant risk of skin contact, consider the use of chemical-resistant aprons and arm sleeves.

-

-

Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, if there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Protocols: A Proactive Approach

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling Procedures

-

Avoid all personal contact, including inhalation. [1]

-

Wash hands thoroughly with soap and water after handling. [1]

-

Keep containers securely sealed when not in use. [1]

-

Avoid contact with moisture and incompatible materials. [1]

Storage Requirements

-

Store in a tightly closed, properly labeled container. [5] The label should clearly identify the contents and associated hazards.

-

Store in a cool, dry, and well-ventilated area. [5]

-

Store away from incompatible materials, such as strong oxidizing agents.

-

Store in a locked cabinet or other secure location to prevent unauthorized access. [1][5]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First Aid Measures

Table 2: First Aid Procedures for this compound [1]

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if skin irritation persists. |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite. [1]

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating agent, followed by soap and water.

-

Do not allow the spilled material to enter drains or waterways. [6]

Disposal Considerations: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

-

Dispose of in accordance with all applicable federal, state, and local regulations. [3]

-

Do not dispose of down the drain or in the general trash.

-

Use a licensed hazardous waste disposal company.

Experimental Workflow Diagrams

To further clarify the safety protocols, the following diagrams illustrate key experimental workflows.

Caption: Workflow for Safely Weighing and Transferring the Compound.

Caption: Step-by-Step Emergency Spill Response Protocol.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the modern chemist. However, its potential hazards demand a culture of safety built on a foundation of knowledge, preparedness, and strict adherence to established protocols. By understanding the "why" behind each safety measure, from the necessity of a fume hood to the specifics of emergency response, researchers can confidently and responsibly unlock the full potential of this important chemical intermediate.

References

-

CPAchem Ltd. (2023, December 14). Methyl benzoate Safety data sheet. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

Safe Work Australia. Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]

-

CAS Common Chemistry. Methyl 4-[(diethoxyphosphinyl)methyl]benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity. In StatPearls. Retrieved from [Link]

-

Health and Safety Executive. Medical aspects of work-related exposures to organophosphates (Guidance Note MS17). Retrieved from [Link]

-

Cleveland Clinic. (2024, July 17). Organophosphate Poisoning. Retrieved from [Link]

-

Agilent Technologies, Inc. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

The Good Scents Company. methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

-

Wikipedia. Methyl benzoate. Retrieved from [Link]

Sources

The Versatile Horner-Wadsworth-Emmons Reagent: A Technical Guide to Methyl 4-(diethoxyphosphorylmethyl)benzoate

For the modern researcher in organic synthesis and medicinal chemistry, the strategic construction of carbon-carbon double bonds remains a cornerstone of molecular architecture. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and stereoselectivity, particularly in the formation of (E)-alkenes. Central to this transformation are phosphonate reagents, and this guide provides an in-depth technical overview of a particularly valuable, yet perhaps under-documented, building block: Methyl 4-(diethoxyphosphorylmethyl)benzoate .

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the nomenclature, physicochemical properties, synthesis, and key applications of this versatile reagent. The insights provided herein are grounded in established chemical principles and supported by practical, field-proven protocols.

Nomenclature and Identification: A Compound of Many Names

Clarity in chemical communication is paramount. This compound is known by several synonyms, which can often lead to confusion when scouring literature and chemical databases. Its unequivocal identification is best achieved through its CAS Registry Number.

| Identifier Type | Value |

| Primary Name | This compound |

| CAS Number | 14295-52-4[1] |

| IUPAC Name | Methyl 4-[(diethoxyphosphoryl)methyl]benzoate |

| Synonyms | Methyl 4-[(diethoxyphosphinyl)methyl]benzoate[1] |

| Benzoic acid, 4-[(diethoxyphosphinyl)methyl]-, methyl ester[1] | |

| Diethyl p-carbomethoxybenzylphosphonate[1] | |

| p-Toluic acid, α-phosphono-, P,P-diethyl ester methyl ester[1] | |

| Molecular Formula | C13H19O5P |

| Molecular Weight | 286.26 g/mol |

| InChI | InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3[1] |

| Canonical SMILES | O=C(OC)C1=CC=C(C=C1)CP(=O)(OCC)OCC[1] |

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use and characterization.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Colorless oil | [2] |

| Boiling Point | 137-138.5 °C @ 0.15 Torr | [1] |

| Density | 1.1751 g/cm³ @ 20 °C | [1] |

Spectroscopic Data:

The identity and purity of this compound can be confirmed through standard spectroscopic techniques.

¹H NMR (DMSO-d₆):

-

δ 7.91 (d, J=8.0Hz, 2H): Aromatic protons ortho to the ester group.

-

δ 7.44 (dd, J=2.4Hz & J=8.4Hz, 2H): Aromatic protons meta to the ester group.

-

δ 4.00 (quintet, J=6.8Hz, 4H): Methylene protons of the ethoxy groups.

-

δ 3.84 (s, 3H): Methyl protons of the ester group.

-

δ 3.36 (d, J=22.0Hz, 2H): Benzylic methylene protons coupled to the phosphorus atom.

-

δ 1.16 (t, J=6.8Hz, 6H): Methyl protons of the ethoxy groups.[2]

Synthesis: The Michaelis-Arbuzov Reaction

The most common and efficient method for the preparation of this compound is the Michaelis-Arbuzov reaction. This powerful transformation involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate.[3][4]

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Sₙ2 Attack: The nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide ion and forming a phosphonium salt intermediate.[3][5]

-

Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt in a second Sₙ2 reaction. This results in the formation of the final phosphonate product and ethyl bromide as a byproduct.[3][5]

Caption: The Michaelis-Arbuzov reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis of the title compound.[2]

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Triethyl phosphite

-

Nitrogen gas supply

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a dry reaction flask under a nitrogen atmosphere, add methyl 4-(bromomethyl)benzoate (1.0 equivalent).

-

Add triethyl phosphite (2.0 equivalents).

-

Heat the reaction mixture to 160 °C with stirring for 2 hours.

-

After cooling to room temperature, remove the excess triethyl phosphite under reduced pressure using a rotary evaporator.

-

The resulting colorless oil is the desired product, this compound, which is often of sufficient purity for subsequent reactions. A yield of approximately 97% can be expected.[2]

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis and Medicinal Chemistry

The primary utility of this compound lies in its role as a key reagent in the Horner-Wadsworth-Emmons reaction.

The Horner-Wadsworth-Emmons Reaction

This reaction is a superior alternative to the traditional Wittig reaction for the synthesis of alkenes from aldehydes and ketones. The phosphonate carbanion, generated by treating the phosphonate with a base, is more nucleophilic and less basic than a typical Wittig ylide, leading to fewer side reactions. A significant advantage of the HWE reaction is its high (E)-stereoselectivity.

The reaction begins with the deprotonation of the phosphonate at the benzylic position by a suitable base (e.g., sodium hydride, sodium methoxide) to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate which subsequently eliminates a diethyl phosphate anion to yield the alkene.

Sources

Methyl 4-(diethoxyphosphorylmethyl)benzoate: A Technical Guide for Synthetic Applications

This guide provides an in-depth technical overview of Methyl 4-(diethoxyphosphorylmethyl)benzoate, a critical reagent in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document offers a comprehensive resource covering its commercial availability, quality control, synthesis, and key applications, with a focus on enabling practical and successful experimental outcomes.

Introduction and Strategic Importance

This compound is a stabilized phosphonate ester, renowned for its utility as a Horner-Wadsworth-Emmons (HWE) reagent. Its molecular structure, featuring a phosphonate moiety attached to a benzoic acid methyl ester, makes it an invaluable building block for the stereoselective synthesis of (E)-α,β-unsaturated esters. These structural motifs are prevalent in a wide array of biologically active molecules, including natural products and pharmaceutical agents, positioning this reagent as a key tool in drug discovery and development programs.

The primary advantage of employing this phosphonate in olefination reactions lies in the facile removal of its phosphate byproduct, which is water-soluble, offering a significant purification advantage over the traditional Wittig reaction that generates often-problematic triphenylphosphine oxide.[1]

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from grams to kilograms, with typical purities exceeding 95-98%.

Table 1: Representative Commercial Suppliers

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 1g, 5g, 25g |

| Apollo Scientific | Not specified | Custom quantities |

| BLD Pharm | ≥98% | 1g, 5g, 10g, 25g |

| Aikon International | 95% (HPLC or GC) | 1g, 5g, 10g |

| Tianjin Kailiqi Biotechnology | >96% | 1g, 5g, 10g, 25g |

Note: This table is not exhaustive and is intended to provide a representative sample of the supplier landscape. Availability and purity may vary.

When sourcing this reagent, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity and purity. A typical CoA will include the compound's key identifiers, such as its CAS number, molecular formula, and molecular weight, alongside analytical data confirming its quality.

Table 2: Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 14295-52-4 |

| Molecular Formula | C₁₃H₁₉O₅P |

| Molecular Weight | 286.26 g/mol |

| Synonyms | Methyl 4-[(diethoxyphosphinyl)methyl]benzoate |

Quality Control & Characterization

Ensuring the quality of this compound is paramount for reproducible and successful synthetic outcomes. The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

Proton NMR provides a rapid and effective means of confirming the structure of the reagent. The expected chemical shifts are as follows:

-

Aromatic Protons: Two doublets in the range of 7.40-8.00 ppm.

-

Methylene Protons (CH₂-P): A doublet around 3.36 ppm, with a characteristic coupling to the phosphorus atom (J ≈ 22.0 Hz).[2]

-

Phosphonate Ethyl Protons (OCH₂CH₃): A quintet around 4.00 ppm.[2]

-

Methyl Ester Protons (COOCH₃): A singlet around 3.84 ppm.[2]

-

Phosphonate Ethyl Protons (OCH₂CH₃): A triplet around 1.16 ppm.[2]

¹³C and ³¹P NMR Spectroscopy

-

¹³C NMR:

-

Carbonyl Carbon (C=O): ~167 ppm

-

Aromatic Carbons: 128-135 ppm

-

Methylene Carbon (CH₂-P): ~34 ppm (with C-P coupling)

-

Phosphonate Methylene Carbons (OCH₂): ~62 ppm (with C-P coupling)

-

Methyl Ester Carbon (OCH₃): ~52 ppm

-

Phosphonate Methyl Carbons (CH₃): ~16 ppm (with C-P coupling)

-

-

³¹P NMR:

-

A single resonance is expected in the range of +19 to +25 ppm, characteristic of alkyl phosphonates.

-

Synthesis of this compound

This phosphonate is most commonly synthesized via the Michaelis-Arbuzov reaction. This robust and high-yielding reaction involves the treatment of a benzylic halide with a trialkyl phosphite.

}

Arbuzov reaction for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Triethyl phosphite

-

Nitrogen or Argon gas supply

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Vacuum pump

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-(bromomethyl)benzoate (1.0 equivalent).

-

Add triethyl phosphite (2.0 equivalents).

-

Heat the reaction mixture to 160 °C with vigorous stirring for 2 hours.[2]

-

After cooling to room temperature, remove the excess triethyl phosphite and the bromoethane byproduct under high vacuum.

-

The resulting crude product is typically a colorless to pale yellow oil and is often of sufficient purity for use in subsequent reactions. Further purification can be achieved by column chromatography on silica gel if necessary.

Application in the Horner-Wadsworth-Emmons Reaction

The premier application of this compound is in the Horner-Wadsworth-Emmons olefination to generate (E)-alkenes. The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic attack on an aldehyde or ketone.

}

General workflow of the Horner-Wadsworth-Emmons reaction.

Detailed Experimental Protocol: Synthesis of Methyl (E)-4-(2-phenylvinyl)benzoate

This protocol describes the reaction of this compound with benzaldehyde as a representative example.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-